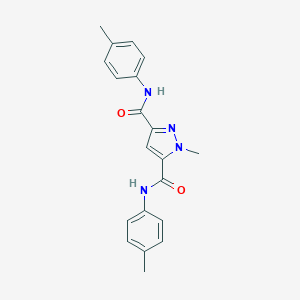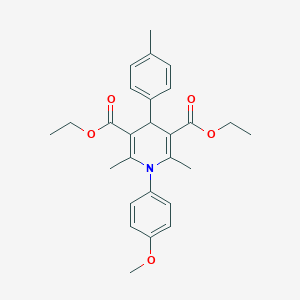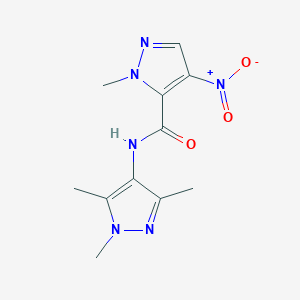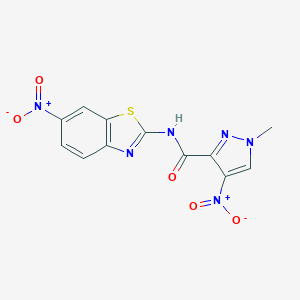![molecular formula C14H12BrClN2O2 B447310 5-bromo-N'-[1-(4-chlorophenyl)propylidene]-2-furohydrazide](/img/structure/B447310.png)
5-bromo-N'-[1-(4-chlorophenyl)propylidene]-2-furohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring, a bromine atom, and a chlorophenyl group
Métodos De Preparación
The synthesis of 5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide typically involves the reaction of 5-bromo-2-furaldehyde with 4-chlorophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires refluxing for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated that this compound may possess anticancer properties, as it can inhibit the proliferation of cancer cells and induce apoptosis.
Mecanismo De Acción
The mechanism of action of 5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparación Con Compuestos Similares
5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide can be compared with other similar compounds, such as:
5-bromo-N’-[(1E)-1-(2,4-dichlorophenyl)propylidene]furan-2-carbohydrazide: This compound has a similar structure but contains an additional chlorine atom on the phenyl ring, which may affect its chemical and biological properties.
5-bromo-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]furan-2-carbohydrazide:
The uniqueness of 5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H12BrClN2O2 |
|---|---|
Peso molecular |
355.61g/mol |
Nombre IUPAC |
5-bromo-N-[(E)-1-(4-chlorophenyl)propylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C14H12BrClN2O2/c1-2-11(9-3-5-10(16)6-4-9)17-18-14(19)12-7-8-13(15)20-12/h3-8H,2H2,1H3,(H,18,19)/b17-11+ |
Clave InChI |
UPWQMMRMSJFMEZ-GZTJUZNOSA-N |
SMILES |
CCC(=NNC(=O)C1=CC=C(O1)Br)C2=CC=C(C=C2)Cl |
SMILES isomérico |
CC/C(=N\NC(=O)C1=CC=C(O1)Br)/C2=CC=C(C=C2)Cl |
SMILES canónico |
CCC(=NNC(=O)C1=CC=C(O1)Br)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B447228.png)

![Isopropyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447230.png)
![(2-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-6-methoxyphenoxy)acetonitrile](/img/structure/B447233.png)
![Methyl 4-ethyl-5-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B447235.png)


![ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B447241.png)
![1-[1-Benzyl-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B447242.png)
![N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE](/img/structure/B447243.png)
![4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(3-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B447244.png)


![2-bromo-6-methoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B447253.png)
